molecular formula C20H22F3N5O B2665358 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 2034494-11-4

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B2665358
Número CAS: 2034494-11-4
Peso molecular: 405.425
Clave InChI: BJVGKCRUCBWXOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a pyridazine-piperazine-acetamide scaffold, a pattern frequently found in compounds targeting various therapeutic areas. The presence of the trifluoromethylphenyl group is a common feature in many bioactive molecules designed to interact with specific enzyme targets . Compounds with similar structural motifs, particularly those containing the pyridazinone and piperazine groups, have been investigated as potent inhibitors of key biological targets. For instance, research has shown that molecules with these core structures can act as NLRP3 inflammasome inhibitors, which are relevant for the study of inflammatory and autoimmune diseases . Furthermore, the piperazine moiety is a prevalent pharmacophore in ligands for various central nervous system (CNS) targets, including histamine H3 receptors, suggesting potential applications in neurological and cognitive disorder research . This combination of features makes this compound a valuable compound for researchers exploring new therapeutic agents. Its primary research applications are likely in early-stage drug discovery, including high-throughput screening, target validation, and structure-activity relationship (SAR) studies to develop novel inhibitors or modulators for disease-relevant pathways. Researchers are encouraged to consult the scientific literature for the most current findings related to this chemotype. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c21-20(22,23)15-2-1-3-16(12-15)24-19(29)13-27-8-10-28(11-9-27)18-7-6-17(25-26-18)14-4-5-14/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVGKCRUCBWXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Cyclopropylpyridazine Synthesis: The cyclopropylpyridazine moiety can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Piperazine Derivative Formation: The piperazine ring is then functionalized with the cyclopropylpyridazine group through nucleophilic substitution reactions.

    Acetamide Coupling: The final step involves coupling the piperazine derivative with 3-(trifluoromethyl)phenyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent systems, and employing purification techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Its structure incorporates pharmacologically relevant groups, such as piperazine and pyridazine moieties, which are known for their bioactivity.

Potential Therapeutic Areas :

  • Anticancer Activity : Preliminary studies indicate that related compounds can induce apoptosis in cancer cell lines and inhibit proliferation. The presence of indole derivatives is particularly noted for their anticancer properties .
  • Neuropharmacological Effects : Compounds with piperazine structures show promise in treating neurological disorders by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

Antimicrobial Properties

Research suggests that derivatives of this compound may exhibit significant antimicrobial activity. Similar structural frameworks have been shown to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making them effective against various pathogens .

Anticonvulsant Activity

Analogous compounds have been synthesized and tested for anticonvulsant properties in animal models. These studies reveal that certain derivatives may effectively reduce seizure activity, particularly in models of therapy-resistant epilepsy .

Synthesis and Characterization

The synthesis of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process starts with cyclopropylpyridazine intermediates, followed by the incorporation of piperazine and coupling with trifluoromethylphenyl acetamide derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Biological Evaluation

In vitro assays have been conducted to evaluate the antimicrobial and anticancer activities of synthesized derivatives. Results indicate promising efficacy against a range of bacterial strains and cancer cell lines, underscoring the compound's potential as a lead candidate for further drug development .

Mecanismo De Acción

The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural Analogs with Piperazine Modifications

The piperazine ring is a common scaffold in medicinal chemistry. Key structural analogs and their substituent effects are summarized below:

Table 1: Structural and Physical Comparisons
Compound Name (Reference) Piperazine Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activity
Target Compound 6-Cyclopropylpyridazin-3-yl C₂₁H₂₂F₃N₅O (estimated) ~453.43 Not reported Hypothesized CNS activity
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) Phenyl C₁₉H₂₁F₃N₄O 402.39 Not reported Anticonvulsant activity
2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-Fluorophenyl C₁₉H₂₀F₄N₄O 420.39 Not reported Commercial availability (price on application)
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) Methyl C₁₃H₁₈ClN₃O 267.75 White powder Anticonvulsant activity
2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (17) 2,3-Dichlorophenyl C₁₉H₁₈Cl₂F₃N₄O 471.28 Not reported Enhanced lipophilicity
Key Observations:

In contrast, the cyclopropylpyridazine moiety in the target compound introduces a non-planar, electron-deficient heterocycle, which may alter binding affinity or metabolic stability .

Physical Properties :

  • The trifluoromethyl group on the phenyl ring (common across all analogs) contributes to high electronegativity and metabolic resistance, a feature shared with drugs like fluoxetine .
  • The cyclopropylpyridazine substituent likely increases steric bulk compared to phenyl or halogenated analogs, which may impact solubility and synthetic accessibility.

Analogs with Piperazine-Linked Acyl Groups

and describe compounds where the piperazine is functionalized with benzoyl groups (e.g., 3-trifluoromethylbenzoyl in compound 8b ). These derivatives exhibit distinct pharmacological profiles:

Table 2: Piperazine-Benzoyl Derivatives
Compound Name (Reference) Piperazine Substituent Molecular Weight Melting Point (°C) Notable Features
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl 530.42 241–242 Antibacterial activity (EI-MS: 530 [M]⁺)
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 3-Methoxybenzoyl 458.45 207–209 Electron-donating methoxy group
Key Observations:
  • Benzoyl vs. Cyclopropylpyridazine : The benzoyl group introduces a carbonyl spacer, enabling conjugation with aromatic systems. This contrasts with the direct pyridazine linkage in the target compound, which may reduce rotational freedom and alter binding kinetics .
  • Antibacterial Potential: Compound 8b’s activity highlights the role of trifluoromethyl and chloro substituents in targeting bacterial enzymes, a property that could be explored in the target compound .

Actividad Biológica

The compound 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22F3N5C_{19}H_{22}F_{3}N_{5} and a molecular weight of approximately 393.4 g/mol. The structural components include a cyclopropyl group, a pyridazine moiety, and a piperazine ring, which contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC19H22F3N5C_{19}H_{22}F_{3}N_{5}
Molecular Weight393.4 g/mol
CAS Number2034427-49-9

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study assessing the anticonvulsant activity using the maximal electroshock (MES) test, it was found that several analogs demonstrated protective effects against seizures. Notably, compounds containing the trifluoromethyl group showed higher efficacy compared to others without this substituent .

Key Findings:

  • Efficacy in MES Test: The compound exhibited protective effects at doses of 100 mg/kg.
  • Mechanism: It is believed to act on neuronal voltage-sensitive sodium channels, which are critical in seizure propagation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that the compound displayed significant inhibitory activity against these pathogens, suggesting potential therapeutic applications in treating resistant infections .

Minimum Inhibitory Concentrations (MICs):

StrainMIC (µg/mL)
Staphylococcus aureus8
Methicillin-resistant S. aureus16

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Sodium Channels: Binding affinity studies indicate that it may selectively bind to neuronal sodium channels, inhibiting their activity and thereby preventing seizure activity.
  • Antimicrobial Mechanism: The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and disrupt bacterial cell wall synthesis.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticonvulsant Activity: In a controlled study involving mice, the compound was administered at varying doses. Results indicated a dose-dependent response with significant seizure protection observed at optimal dosages .
  • Antimicrobial Efficacy Study: A series of experiments tested the compound against MRSA strains. Results showed a marked decrease in bacterial viability at concentrations as low as 8 µg/mL .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthetic route of this compound?

To minimize trial-and-error approaches, employ Design of Experiments (DoE) methodologies. Use factorial designs to evaluate critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Statistical analysis of variance (ANOVA) can identify significant factors affecting yield and purity. For example, quantum chemical calculations combined with experimental screening (e.g., ICReDD’s reaction path search methods) accelerate condition optimization .

Q. What analytical techniques are essential for structural characterization?

  • X-ray crystallography : Resolve stereochemistry and confirm piperazine-pyridazine connectivity (as demonstrated in pyridazin-3-amine derivatives) .
  • NMR spectroscopy : Assign peaks for the cyclopropyl group (δ ~1.0–1.5 ppm) and trifluoromethyl moiety (δ ~110–120 ppm in 19F^{19}\text{F} NMR).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+^+ for C21_{21}H23_{23}F_{3N5_{5}O).

Q. How can preliminary bioactivity screening be designed for this compound?

  • In vitro assays : Prioritize targets linked to piperazine-containing analogs (e.g., GPCRs, kinase inhibitors). Use cell viability assays (MTT) and receptor-binding studies with controls for nonspecific interactions.
  • Dose-response curves : Test concentrations spanning 1 nM–100 µM to establish IC50_{50}/EC50_{50} values. Include positive controls (e.g., known inhibitors) to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in receptor-binding data?

  • Molecular docking : Simulate interactions with target receptors (e.g., serotonin 5-HT1A_{1A}) using software like AutoDock Vina. Compare binding poses to explain discrepancies between in vitro and cellular assays.
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over 100 ns simulations to identify key residues (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .

Q. What strategies address metabolic instability of the trifluoromethyl group?

  • Isotope labeling : Use 19F^{19}\text{F} NMR to track metabolic degradation in hepatic microsomes.
  • Structural analogs : Synthesize derivatives replacing CF3_3 with CHF2_2 or cyclopropyl to compare metabolic half-lives (t1/2_{1/2}). Refer to pharmacokinetic studies of trifluoromethyl-containing drugs for guidance .

Q. How can structure-activity relationship (SAR) studies improve selectivity?

  • Fragment-based design : Modify the pyridazine core (e.g., 6-cyclopropyl vs. 6-methyl) and piperazine linker length. Test analogs for off-target effects using kinase profiling panels (e.g., DiscoverX).
  • Free-energy perturbation (FEP) : Compute binding affinity changes for substituent modifications to prioritize synthetic targets .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate plasma concentration-time profiles with target engagement (e.g., receptor occupancy assays).
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C^{14}\text{C}) to assess penetration into target organs. Adjust formulation (e.g., PEGylation) to enhance bioavailability .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent cytotoxicity results across cell lines?

  • Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Off-target profiling : Screen against a panel of 100+ kinases/epigenetic targets to identify confounding interactions.
  • Statistical meta-analysis : Apply hierarchical clustering to datasets, identifying outliers linked to cell-specific factors (e.g., efflux pump expression) .

Methodological Resources

  • Synthetic optimization : ICReDD’s quantum chemistry-guided reaction design .
  • Statistical DoE : Polish Journal of Chemical Technology’s protocols for factorial designs .
  • Crystallography : Acta Crystallographica Section E for structural validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.